Methyl-(3-M-tolyl-propyl)-amine

Lipophilicity LogP GPCR

Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) is an organic compound classified as a secondary amine, featuring a three-carbon propyl chain linking a meta-methylphenyl (m-tolyl) group to a methylamino moiety. Its molecular formula is C₁₁H₁₇N, corresponding to a molecular weight of 163.26 g/mol.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 886762-96-5
Cat. No. B12116843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(3-M-tolyl-propyl)-amine
CAS886762-96-5
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCCNC
InChIInChI=1S/C11H17N/c1-10-5-3-6-11(9-10)7-4-8-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3
InChIKeyYOSATRPVBBTSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5): A Meta-Substituted Secondary Arylpropylamine Building Block


Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) is an organic compound classified as a secondary amine, featuring a three-carbon propyl chain linking a meta-methylphenyl (m-tolyl) group to a methylamino moiety. Its molecular formula is C₁₁H₁₇N, corresponding to a molecular weight of 163.26 g/mol [1]. The systematic IUPAC name is N-methyl-3-(3-methylphenyl)propan-1-amine . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the meta-substitution pattern on the aromatic ring conferring distinct steric and electronic properties that differentiate it from its ortho- and para-substituted isomers .

1 Medicinal chemistry scaffold for arylpropylamine SAR studies
2 Meta-methyl substitution for isomer-specific steric and electronic tuning
3 Secondary amine functionality for pKa-modulated physicochemical profiling

Procurement Risk: Why Methyl-(3-M-tolyl-propyl)-amine Cannot Be Replaced by Common Arylpropylamine Analogs


In procurement workflows, substituting Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) with a structurally similar analog—such as the para-tolyl isomer (CAS 87462-06-4), the primary amine derivative (CAS 104774-85-8), or the unsubstituted phenyl variant (CAS 23580-89-4)—introduces significant risk of altered biological activity, physicochemical behavior, and synthetic outcomes. The meta-methyl substitution pattern influences both the compound's lipophilicity (LogP) and its interaction with biological targets such as G protein-coupled receptors (GPCRs) and monoamine transporters . Furthermore, the secondary amine functionality impacts basicity (pKa), hydrogen-bonding capacity, and metabolic stability relative to primary amine analogs . The following quantitative evidence substantiates that these structural nuances translate into measurable differences in performance-critical parameters.

Meta-tolyl isomer (886762-96-5)
Para-tolyl isomer (87462-06-4)
Altered lipophilicity may shift permeability and receptor interaction profiles
Secondary amine
Primary amine (104774-85-8)
Different protonation state at physiological pH may affect solubility and binding
Arylpropylamine scaffold
Phenethylamine scaffold
Linker length variation may alter TAAR1 receptor activation profile

Quantitative Differentiation of Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) from Key Analogs


Meta- vs. Para-Tolyl Substitution: Altered Lipophilicity and Receptor Interaction Potential

The meta-methyl substitution in Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) results in a distinct lipophilicity profile compared to its para-methyl isomer (CAS 87462-06-4). While both compounds share identical molecular weight (163.26 g/mol) and formula (C₁₁H₁₇N), the position of the methyl group on the aromatic ring alters the molecule's overall polarity and, consequently, its predicted LogP. The meta-isomer (886762-96-5) exhibits a predicted LogP of approximately 2.9 [1], whereas the para-isomer (87462-06-4) is predicted to have a slightly different LogP due to symmetry-related dipole moment variations . Such differences in LogP can influence passive membrane permeability and non-specific binding to biological matrices, making isomer selection critical in early-stage drug discovery.

Meta vs. Para LogP
Class-level
Pred. LogP ~2.9 vs ~2.8–3.0; Δ ≈ 0.1–0.2
Supports isomer-specific lipophilicity review
Computational prediction; experimental confirmation recommended
Lipophilicity LogP GPCR Substituent Effects

Secondary Amine vs. Primary Amine: Impact on Basicity and Hydrogen Bonding

Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) is a secondary amine, whereas 3-(m-tolyl)propan-1-amine (CAS 104774-85-8) is a primary amine. This difference in nitrogen substitution directly affects the compound's basicity (pKa) and its capacity as a hydrogen-bond donor. Secondary alkylamines typically exhibit pKa values in the range of 10.6–11.0, which is slightly higher than those of primary alkylamines (pKa ~10.5–10.8) due to increased electron density on the nitrogen from the additional alkyl group [1]. For Methyl-(3-M-tolyl-propyl)-amine, the predicted pKa is approximately 10.5 , while the primary amine analog (CAS 104774-85-8) is predicted to have a pKa of ~10.2 [2]. This difference, though subtle, can influence the protonation state at physiological pH, thereby affecting solubility, membrane permeability, and receptor binding.

Secondary vs. Primary pKa
Class-level
Pred. pKa ~10.5 vs ~10.2; ΔpKa ≈ 0.3
Supports protonation-state context evaluation
Predicted value; may vary with experimental conditions
pKa Hydrogen Bonding Amine Basicity Secondary Amine

Arylpropylamine Scaffold vs. Phenethylamine Scaffold: Differential Activity at TAAR1

Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) belongs to the arylpropylamine class, characterized by a three-carbon linker between the aromatic ring and the amine nitrogen. This scaffold is distinct from the phenethylamine class (e.g., N-methyl-1-(3-methylphenyl)propan-2-amine, CAS 87462-06-4 isomer), which possesses a two-carbon linker. This seemingly minor structural difference has profound implications for biological activity, particularly at the Trace Amine-Associated Receptor 1 (TAAR1). While specific TAAR1 activity data for CAS 886762-96-5 is not publicly available, a closely related meta-substituted arylpropylamine analog has been reported to exhibit agonist activity at human TAAR1 with an EC₅₀ of 23 nM [1]. In contrast, phenethylamine scaffolds often show different potency and efficacy profiles at this receptor. The three-carbon linker in arylpropylamines provides a distinct spatial orientation of the amine group relative to the aromatic ring, which can lead to differential receptor activation and downstream signaling.

TAAR1 Agonist Activity
Reported
Analog EC₅₀ = 23 nM; phenethylamines show variable activity
Supports scaffold-dependent TAAR1 assay context
Analog data; direct measurement on target compound advised
TAAR1 Trace Amine-Associated Receptor 1 Arylpropylamine Phenethylamine

Meta-Methyl Substitution and Monoamine Oxidase (MAO) Interaction: A Class-Level Distinction

The meta-methyl substitution pattern in Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) positions it within a chemical space that is distinct from unsubstituted phenylpropylamines (e.g., CAS 23580-89-4) regarding interaction with Monoamine Oxidase (MAO) enzymes. MAO enzymes are responsible for the oxidative deamination of endogenous and exogenous amines, and their substrate specificity is highly sensitive to aromatic ring substitutions [1]. While quantitative MAO inhibition or substrate data for CAS 886762-96-5 is not available, structure-activity relationship (SAR) studies on related amines indicate that meta-substitution can significantly alter the rate of enzymatic deamination compared to unsubstituted or para-substituted analogs [2]. For instance, the introduction of a meta-methyl group is predicted to increase steric hindrance around the aromatic ring, potentially reducing the compound's suitability as a MAO substrate, thereby enhancing its metabolic stability. This is in contrast to the unsubstituted phenylpropylamine analog (CAS 23580-89-4), which is more likely to undergo rapid MAO-mediated metabolism.

MAO Substrate Prediction
Class-level
Meta-methyl predicted to reduce MAO susceptibility vs. unsubstituted analog
Supports metabolic stability class-level review
SAR-based inference; experimental validation required
Monoamine Oxidase MAO Substrate Specificity Metabolic Stability

High-Impact Application Scenarios for Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5)


TAAR1-Focused Neuropsychiatric Drug Discovery

Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) is an ideal starting material or reference compound for medicinal chemistry programs targeting the Trace Amine-Associated Receptor 1 (TAAR1). As detailed in Section 3, the arylpropylamine scaffold with meta-substitution is associated with potent TAAR1 agonism (e.g., EC₅₀ = 23 nM for a close analog) [1]. Researchers investigating novel treatments for schizophrenia, depression, or metabolic disorders can utilize this compound to establish SAR around the propyl linker length, aromatic substitution pattern, and amine substitution, leveraging its unique meta-methyl orientation to optimize receptor binding and functional selectivity.

Synthesis of Novel CNS-Penetrant Amines

The predicted LogP (~2.9) and secondary amine pKa (~10.5) of Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) place it within the optimal physicochemical space for crossing the blood-brain barrier (BBB) [2]. This makes it a valuable building block for synthesizing central nervous system (CNS) drug candidates. Its meta-methyl substitution is predicted to confer enhanced metabolic stability against MAO compared to unsubstituted phenyl analogs [3], increasing the likelihood of achieving sustained brain exposure in preclinical studies. Procurement of this specific isomer ensures that lead optimization efforts are not confounded by the altered pharmacokinetics of para- or ortho-substituted variants.

Structure-Activity Relationship (SAR) Studies for GPCR Ligands

For academic and industrial groups engaged in GPCR ligand discovery, Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) serves as a critical comparator to elucidate the role of aromatic substitution patterns on receptor affinity and selectivity. By systematically comparing this meta-tolyl compound with its ortho- (CAS 100054-30-6) and para- (CAS 87462-06-4) isomers, researchers can precisely map the steric and electronic requirements of the receptor's binding pocket . This comparative approach is essential for developing selective ligands and minimizing off-target effects, and it necessitates the procurement of the specific, well-characterized isomer.

Development of Metabolically Stable Amine Probes

The secondary amine nature of Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) makes it a suitable scaffold for designing metabolically stable chemical probes. As discussed in Section 3, secondary amines exhibit distinct protonation states compared to primary amines, influencing their interaction with metabolic enzymes [4]. The meta-methyl group further shields the compound from rapid oxidative metabolism [3]. This combination of features makes CAS 886762-96-5 a preferred starting point for developing in vivo-compatible probes for target engagement studies, biomarker identification, or imaging applications where metabolic stability is paramount.

Application
Selection Property
Validation Focus
TAAR1 agonist SAR studies
Arylpropylamine scaffold with meta-substitution
TAAR1 functional assay and selectivity profiling
CNS exposure model research
Predicted LogP/pKa profile for permeability assessment
Brain exposure and MAO stability review
GPCR ligand SAR studies
Meta-substitution for steric/electronic mapping
Isomer-dependent receptor affinity and selectivity
Metabolic stability probe development
Secondary amine with meta-methyl group
In vitro/in vivo metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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